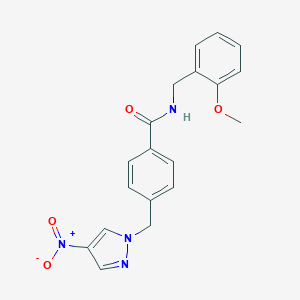
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide, also known as EMPA, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes, including topoisomerase IIα and β, which are involved in DNA replication and cell division. This compound also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of certain enzymes involved in DNA replication and cell division. This compound has also been shown to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized using various methods. This compound has also been shown to have low cytotoxicity, making it a suitable compound for use in cell culture experiments. However, this compound has some limitations, including its poor solubility in water and its limited bioavailability.
Orientations Futures
There are several future directions for the study of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide. One direction is to further investigate its mechanism of action and its potential use as a therapeutic agent in the treatment of cancer and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods for this compound and to improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential side effects of this compound and to determine its safety for use in humans.
Méthodes De Synthèse
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide can be synthesized using various methods, including the reaction of 4-bromoacetophenone with 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde, followed by the reaction of the resulting compound with 4-phenoxybenzoyl chloride. Another method involves the reaction of 4-bromoacetophenone with 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde, followed by the reaction of the resulting compound with 4-phenoxyphenylboronic acid in the presence of a palladium catalyst.
Applications De Recherche Scientifique
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential use as a therapeutic agent in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C21H21N3O2 |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
(E)-3-(1-ethyl-5-methylpyrazol-4-yl)-N-(4-phenoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H21N3O2/c1-3-24-16(2)17(15-22-24)9-14-21(25)23-18-10-12-20(13-11-18)26-19-7-5-4-6-8-19/h4-15H,3H2,1-2H3,(H,23,25)/b14-9+ |
Clé InChI |
SFXZZXUCLVRQQA-NTEUORMPSA-N |
SMILES isomérique |
CCN1C(=C(C=N1)/C=C/C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
SMILES |
CCN1C(=C(C=N1)C=CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
SMILES canonique |
CCN1C(=C(C=N1)C=CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B213667.png)
![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)


![N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213673.png)

![N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213675.png)

![{5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B213683.png)
![N-(2,4-dichlorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213684.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide](/img/structure/B213686.png)
![5-[(4-fluorophenoxy)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide](/img/structure/B213687.png)
![1-ethyl-N-[2-(phenylcarbonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213688.png)
![5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide](/img/structure/B213690.png)